2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid
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Overview
Description
2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid is an organic compound belonging to the class of coumaric acid esters. It is characterized by its aromatic structure and ester derivatives of coumaric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid typically involves esterification reactions. The starting materials often include 2-deoxy sugars and 3-(4-hydroxyphenyl)propanoic acid. The reaction conditions usually require an acidic or basic catalyst to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would likely involve similar esterification processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the ester groups to alcohols.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of metabolic disorders and inflammation.
Mechanism of Action
The mechanism of action of 2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid involves its interaction with specific molecular targets. One known target is glycogen phosphorylase, an enzyme involved in glycogen metabolism. The compound inhibits this enzyme, potentially affecting glucose levels and energy metabolism. Other pathways and molecular targets may also be involved, depending on the specific context of its application .
Comparison with Similar Compounds
Similar Compounds
Coumaric Acid Esters: These compounds share a similar ester structure and aromatic ring.
Cinnamic Acid Esters: These compounds have a similar backbone but differ in the specific substituents attached.
Hydroxycinnamic Acids: These compounds are structurally related but may have different functional groups.
Uniqueness
2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid is unique due to its specific esterification pattern and the presence of hydroxyphenyl groups.
Properties
CAS No. |
868065-90-1 |
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Molecular Formula |
C23H20O10 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(2R,3S)-2,3-bis[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy]pentanedioic acid |
InChI |
InChI=1S/C23H20O10/c24-16-7-1-14(2-8-16)5-11-20(28)32-18(13-19(26)27)22(23(30)31)33-21(29)12-6-15-3-9-17(25)10-4-15/h1-12,18,22,24-25H,13H2,(H,26,27)(H,30,31)/b11-5+,12-6+/t18-,22+/m0/s1 |
InChI Key |
VJLMRHSHSNLOGC-NOPZTHQXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H](CC(=O)O)[C@H](C(=O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC(CC(=O)O)C(C(=O)O)OC(=O)C=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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